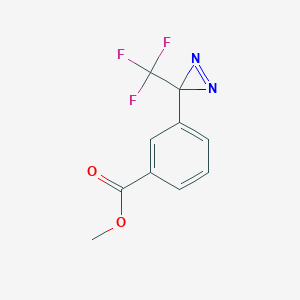![molecular formula C11H19ClN2O3 B14011007 4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 87640-30-0](/img/structure/B14011007.png)
4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a chloroethylcarbamoyl-methyl-amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The chloroethylcarbamoyl-methyl-amino group is then added through a series of reactions involving chlorination and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.
化学反応の分析
Types of Reactions
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amino and carboxylic acid groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This can affect various cellular pathways and processes.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the chloroethylcarbamoyl-methyl-amino group, making it less reactive.
4-(2-Bromoethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, leading to different chemical properties.
Uniqueness
The presence of the chloroethylcarbamoyl-methyl-amino group in 4-(2-Chloroethylcarbamoyl-methyl-amino)cyclohexane-1-carboxylic acid makes it unique in terms of its reactivity and potential applications. This group allows for specific interactions with biological molecules and can be used to introduce additional functionality through chemical modifications.
特性
CAS番号 |
87640-30-0 |
|---|---|
分子式 |
C11H19ClN2O3 |
分子量 |
262.73 g/mol |
IUPAC名 |
4-[2-chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H19ClN2O3/c1-14(11(17)13-7-6-12)9-4-2-8(3-5-9)10(15)16/h8-9H,2-7H2,1H3,(H,13,17)(H,15,16) |
InChIキー |
SVECTEFCZMBCKT-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCC(CC1)C(=O)O)C(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


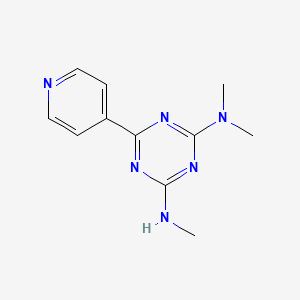

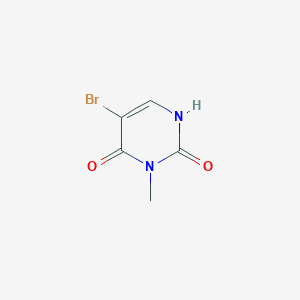
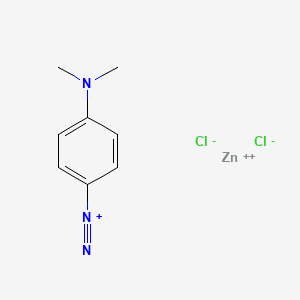
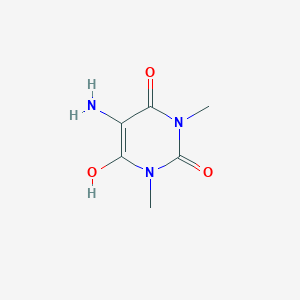
![(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone](/img/structure/B14010941.png)
![2-[4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]phenyl]sulfonylguanidine](/img/structure/B14010948.png)
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)
![N-benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide;ethanesulfonic acid](/img/structure/B14010982.png)
![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
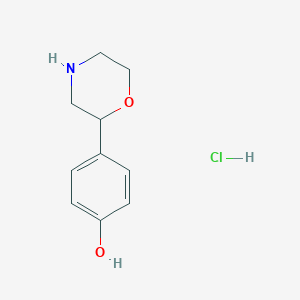
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
